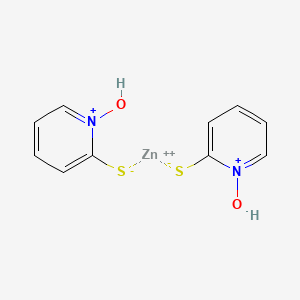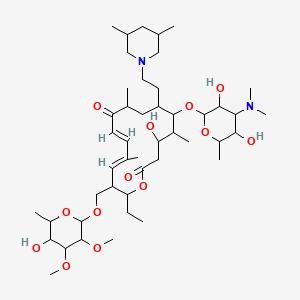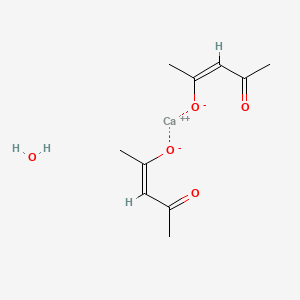
zinc;1-hydroxypyridin-1-ium-2-thiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;1-hydroxypyridin-1-ium-2-thiolate, also known as zinc pyrithione, is a coordination complex of zinc. It is widely recognized for its antimicrobial and antifungal properties. The compound is commonly used in various applications, including personal care products like shampoos and cosmetics, due to its effectiveness in controlling dandruff and seborrheic dermatitis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of zinc;1-hydroxypyridin-1-ium-2-thiolate typically involves the reaction of 1-hydroxypyridine-2-thione with zinc salts. The process can be summarized as follows:
- Dissolve 1-hydroxypyridine-2-thione in a suitable solvent such as ethanol or water.
- Add a zinc salt, such as zinc chloride or zinc sulfate, to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolate the product by filtration and wash with a solvent to remove impurities .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of 1-hydroxypyridine-2-thione with zinc salts in industrial reactors.
- Continuous stirring and monitoring of reaction conditions to ensure complete conversion.
- Filtration and purification of the product using industrial filtration systems.
- Drying and packaging of the final product for distribution .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc;1-hydroxypyridin-1-ium-2-thiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Zinc;1-hydroxypyridin-1-ium-2-thiolate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Studied for its antimicrobial and antifungal properties, making it useful in biological research.
Medicine: Investigated for its potential therapeutic applications in treating skin conditions like dandruff and seborrheic dermatitis.
Industry: Utilized in the formulation of personal care products, coatings, and paints due to its antimicrobial properties .
Wirkmechanismus
The mechanism of action of zinc;1-hydroxypyridin-1-ium-2-thiolate involves:
Antimicrobial Activity: The compound disrupts membrane transport by blocking the proton pump, leading to the inhibition of microbial growth.
Antifungal Activity: It interferes with the synthesis of essential cellular components in fungi, leading to cell death
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
1-Hydroxypyridine-2-thione: A closely related compound with similar antimicrobial properties.
1-Hydroxypyrazin-2(1H)-one: Another chelating agent with applications in coordination chemistry and medicine.
3-Hydroxypyridin-2-thione: Used as a zinc-binding group for selective inhibition of enzymes.
Uniqueness: Zinc;1-hydroxypyridin-1-ium-2-thiolate is unique due to its dual antimicrobial and antifungal properties, making it highly effective in personal care products. Its ability to disrupt membrane transport and inhibit proton pumps sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H10N2O2S2Zn+2 |
|---|---|
Molekulargewicht |
319.7 g/mol |
IUPAC-Name |
zinc;1-hydroxypyridin-1-ium-2-thiolate |
InChI |
InChI=1S/2C5H5NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H;/q;;+2 |
InChI-Schlüssel |
BCBOXVMNNRPTFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C(=C1)[S-])O.C1=CC=[N+](C(=C1)[S-])O.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















